3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is a heterocyclic compound that features a pyrrolidine ring fused to a pyrrolopyridine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine typically involves the condensation of 3-aminopyridine with 2,5-dimethoxytetrahydrofuran, followed by catalytic hydrogenation. The reaction is carried out in methanol using 10% palladium on carbon (Pd/C) as a catalyst. The presence of hydrochloric acid (HCl) enhances the hydrogenation process, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and catalyst concentration. The use of continuous flow reactors and advanced purification techniques can further improve the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine undergoes various chemical reactions, including:
Reduction: Catalytic hydrogenation can reduce the pyridine ring to form saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (CH2Cl2) is commonly used for oxidation reactions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst is used for reduction reactions.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Saturated pyrrolopyridine derivatives.
Substitution: Various substituted pyrrolopyridine derivatives depending on the reagents used.
Scientific Research Applications
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the synthesis of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. Additionally, it can interact with receptors to either activate or inhibit signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine: A simple cyclic secondary amine with a similar structure but lacks the fused pyridine ring.
Pyrrolopyridine: A heterocyclic compound with a fused pyridine ring but without the pyrrolidine moiety.
Pyrrolidinone: A lactam derivative of pyrrolidine with different chemical properties and biological activities.
Uniqueness
3-(Pyrrolidin-3-YL)-1H-pyrrolo[2,3-B]pyridine is unique due to its fused ring structure, which imparts distinct chemical and biological properties. The presence of both pyrrolidine and pyrrolopyridine moieties allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
3-pyrrolidin-3-yl-1H-pyrrolo[2,3-b]pyridine |
InChI |
InChI=1S/C11H13N3/c1-2-9-10(8-3-5-12-6-8)7-14-11(9)13-4-1/h1-2,4,7-8,12H,3,5-6H2,(H,13,14) |
InChI Key |
HEKMJEFECZLOIX-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC1C2=CNC3=C2C=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.